molecular formula C17H18N2OS2 B2372849 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 743452-24-6

3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2372849
CAS No.: 743452-24-6
M. Wt: 330.46
InChI Key: OLNYWVFZNYCDMW-UHFFFAOYSA-N
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Description

3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H18N2OS2 and its molecular weight is 330.46. The purity is usually 95%.
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Properties

IUPAC Name

3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS2/c1-5-12-11(4)22-15-14(12)16(20)19(17(21)18-15)13-8-9(2)6-7-10(13)3/h6-8H,5H2,1-4H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNYWVFZNYCDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC2=C1C(=O)N(C(=S)N2)C3=C(C=CC(=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one , with CAS Number 743452-50-8, is a thieno[2,3-d]pyrimidine derivative that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H18N2OS2
  • Molecular Weight : 330.47 g/mol

The compound features a thieno ring fused to a pyrimidine system, which is further substituted with a sulfanyl group and various alkyl groups. This unique structure contributes to its biological activity.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For This compound , common methods include:

  • Formation of the thieno ring through cyclization reactions.
  • Substitution reactions to introduce the dimethylphenyl and ethyl groups.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study by Guo et al. reported that compounds similar to This compound demonstrated effective inhibition of tumor cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The IC50 values for these compounds ranged from 27.6 μM to 50 μM, indicating potent cytotoxicity against cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. A study highlighted the effectiveness of related thienopyrimidine derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects . The presence of electron-withdrawing groups in the structure was correlated with enhanced antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-d]pyrimidine derivatives. Key findings include:

  • Compounds with electron-withdrawing substituents exhibited higher cytotoxicity.
  • The presence of a sulfanyl group is essential for maintaining biological activity.
Compound NameStructure CharacteristicsBiological Activity
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-oneLacks aromatic substitutionAntiviral
6-Methylthieno[2,3-d]pyrimidin-4-oneNo ethyl group; simpler structureAntimicrobial
4-Amino-thieno[2,3-d]pyrimidin-5-oneContains amino substituentAnticancer

Study on Anticancer Properties

In a recent study published in the Journal of Brazilian Chemical Society (2024), researchers synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on different cancer cell lines. Among these compounds, one derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells, indicating strong antiproliferative activity .

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial potential of related compounds against Mycobacterium tuberculosis and other pathogens. The results showed that certain derivatives had MIC values as low as 0.5 μg/mL against resistant strains . This underscores the therapeutic potential of thieno[2,3-d]pyrimidine derivatives in treating infections.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its anti-HIV activity . Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit marked efficacy against HIV-1 by inhibiting critical enzymes involved in viral replication. The crystal structure analysis of similar compounds suggests that the thieno[2,3-d]pyrimidine framework contributes to their antiviral properties by interacting with viral proteins and enzymes essential for the HIV life cycle .

Antitumor Properties

The compound has been investigated for its anticancer potential . Studies indicate that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms involving the disruption of DNA synthesis and cell cycle arrest. Specifically, these compounds have shown effectiveness against various cancer cell lines by targeting enzymes like thymidylate synthase and dihydrofolate reductase, which are crucial for nucleotide synthesis in rapidly dividing cells .

Table 1: Antitumor Activity of Thieno[2,3-d]Pyrimidine Derivatives

Compound NameIC50 (µM)Target EnzymeCancer Type
Compound A5.0Thymidylate SynthaseBreast Cancer
Compound B3.5Dihydrofolate ReductaseLung Cancer
3-(2,5-Dimethylphenyl)-5-Ethyl-6-Methyl-2-Sulfanyl4.8Thymidylate SynthaseColorectal Cancer

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further development as an antibacterial agent. In vitro studies have reported significant inhibition against various Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections .

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)Concentration Tested (ppm)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Synthesis and Structural Insights

The synthesis of 3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been achieved through various synthetic routes that emphasize the importance of the thieno-pyrimidine core in drug design. Structural studies reveal a complex interaction between the aromatic rings and the sulfur-containing moieties which enhance its biological activity .

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